Mefenacet

Description

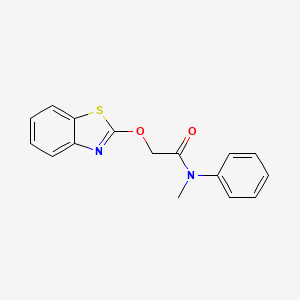

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-18(12-7-3-2-4-8-12)15(19)11-20-16-17-13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGAUIHYSDTJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)COC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058173 | |

| Record name | Mefenacet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73250-68-7 | |

| Record name | 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73250-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefenacet [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073250687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefenacet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFENACET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI0QTA02DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mefenacet's Primary Biochemical Pathway of Inhibition in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenacet, a member of the chloroacetamide herbicide family, is a selective, pre-emergence herbicide effective against a range of annual grasses and some broadleaf weeds in rice and other crops. Its primary mode of action is the disruption of cell division and plant growth through the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This technical guide provides an in-depth exploration of the biochemical pathway targeted by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound (2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide) is a systemic herbicide that is primarily absorbed by the roots and coleoptiles of emerging seedlings.[1][2] It is translocated through both the xylem and phloem to the growing points of weeds, where it exerts its inhibitory effects.[1][2] The visible symptoms of this compound application include stunted growth, abnormal development of stems, leaves, and roots, and ultimately, plant death.[1] At the cellular level, this compound has been shown to inhibit mitotic entry, arresting the cell cycle and preventing cell division.[3] This guide focuses on the core biochemical mechanism underlying these physiological effects: the inhibition of the very-long-chain fatty acid (VLCFA) elongase enzyme system.

Primary Biochemical Pathway of Inhibition: Disruption of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary biochemical target of this compound and other chloroacetamide herbicides is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[4][5] VLCFAs are essential components of various cellular structures, including cell membranes, cuticular waxes, and suberin.[2] Their proper synthesis is critical for cell membrane integrity and the normal process of cell division.[6]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum and involves a multi-enzyme complex known as the fatty acid elongase (FAE) or elongase complex. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer (typically C16 or C18). The process consists of four key enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the initial and rate-limiting step where a two-carbon unit from malonyl-CoA is added to the acyl-CoA chain.

-

Reduction: The resulting β-ketoacyl-CoA is then reduced by β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A water molecule is removed from the hydroxyacyl-CoA intermediate by hydroxyacyl-CoA dehydratase (HCD).

-

Second Reduction: The final step is the reduction of the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the original primer, catalyzed by enoyl-CoA reductase (ECR).

This compound, like other chloroacetamide herbicides, specifically inhibits the first enzyme in this pathway, β-ketoacyl-CoA synthase (KCS) .[1][7] By blocking this crucial condensation step, this compound effectively halts the entire VLCFA synthesis pathway. The inhibition of KCS by chloroacetamides is potent and can be irreversible, leading to a depletion of VLCFAs.[1] This disruption of VLCFA production has profound downstream consequences, including compromised cell membrane formation, which directly interferes with cytokinesis (the final stage of cell division) and ultimately leads to the inhibition of plant growth and development.[6]

Caption: this compound's inhibitory action on the VLCFA biosynthesis pathway.

Quantitative Inhibition Data

| Herbicide Class | Herbicide Example | Target Enzyme | IC50 Value | Plant Species | Reference |

| Chloroacetamide | Metazachlor | Very-Long-Chain Fatty Acid Elongase | 10 - 100 nM | Cucumber, Barley | [8] |

| Chloroacetamide | Various | Very-Long-Chain Fatty Acid Synthase (KCS) | < 10 nM | Arabidopsis thaliana | [1] |

Experimental Protocols

In Vitro Inhibition Assay of VLCFA Elongase Activity

This protocol is adapted from methodologies used to study the inhibition of plant VLCFA elongases by herbicides.

Objective: To determine the inhibitory effect of this compound on the activity of plant VLCFA elongase (specifically KCS) in a heterologous expression system.

Materials:

-

Saccharomyces cerevisiae (yeast) expression strain

-

Yeast expression vector (e.g., pYES2) containing the coding sequence for a plant KCS enzyme

-

Yeast growth media (SD-Ura for selection, SGR-Ura for induction)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Fatty acid standards for GC-MS analysis

-

Reagents for fatty acid methyl ester (FAME) derivatization (e.g., methanolic HCl)

-

Organic solvents for extraction (e.g., hexane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Heterologous Expression of KCS:

-

Transform the yeast expression vector containing the plant KCS gene into the yeast host strain.

-

Select for transformed colonies on SD-Ura agar (B569324) plates.

-

Inoculate a liquid culture of SD-Ura with a single colony and grow overnight.

-

Induce protein expression by transferring the yeast cells to SGR-Ura medium.

-

-

This compound Treatment:

-

To the induced yeast cultures, add various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a solvent control (DMSO).

-

Incubate the cultures for a defined period (e.g., 24 hours) to allow for VLCFA synthesis.

-

-

Fatty Acid Extraction and Derivatization:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Lyophilize the cells to dryness.

-

Perform direct transmethylation of the dried cells by adding methanolic HCl and heating at 80°C for 1 hour.

-

Extract the resulting fatty acid methyl esters (FAMEs) with hexane.

-

-

GC-MS Analysis:

-

Analyze the FAME extracts by GC-MS to identify and quantify the different fatty acid species, including VLCFAs.

-

Monitor for the presence of elongated fatty acids that are not present in the control yeast strain.

-

-

Data Analysis:

-

Calculate the amount of each VLCFA produced at each this compound concentration.

-

Determine the percent inhibition of VLCFA synthesis relative to the solvent control.

-

Plot the percent inhibition against the this compound concentration to determine the IC50 value.

-

Analysis of this compound's Effect on the Plant Cell Cycle

Objective: To investigate the effect of this compound on cell cycle progression in plant root tip cells.

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana or oat)

-

Growth medium (e.g., MS agar plates)

-

This compound stock solution

-

Fixative (e.g., ethanol:acetic acid, 3:1)

-

Enzyme solution for cell wall digestion (e.g., cellulase, pectinase)

-

DNA staining solution (e.g., propidium (B1200493) iodide with RNase)

-

Flow cytometer

Procedure:

-

Plant Growth and Treatment:

-

Germinate seeds on MS agar plates.

-

Transfer seedlings to liquid MS medium supplemented with different concentrations of this compound (e.g., 0, 1 µM, 10 µM).

-

Incubate for a specified time (e.g., 24-48 hours).

-

-

Sample Preparation:

-

Excise the root tips from the treated and control seedlings.

-

Fix the root tips in the fixative solution.

-

Wash the fixed root tips with a suitable buffer.

-

Digest the cell walls by incubating the root tips in the enzyme solution.

-

Gently homogenize the tissue to release the nuclei.

-

Filter the nuclear suspension to remove debris.

-

-

DNA Staining and Flow Cytometry:

-

Stain the nuclei with the propidium iodide/RNase solution.

-

Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the stained nuclei.

-

-

Data Analysis:

-

Generate histograms of DNA content for each treatment.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of this compound-treated samples to the control to identify any cell cycle arrest points.

-

Visualizations of Pathways and Workflows

Caption: Experimental workflow for investigating this compound's mode of action.

Conclusion

This compound's primary biochemical pathway of inhibition in plants is the targeted disruption of very-long-chain fatty acid biosynthesis through the potent inhibition of the β-ketoacyl-CoA synthase (KCS) enzyme. This leads to a depletion of essential VLCFAs, impairing cell membrane formation and causing an arrest of the cell cycle, which ultimately results in the cessation of plant growth and weed death. The high specificity and efficacy of this inhibitory mechanism make this compound a valuable tool in selective weed management. Further research into the specific interactions between this compound and different KCS isoforms could provide insights for the development of new herbicides and strategies to manage herbicide resistance.

References

- 1. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. ils.unc.edu [ils.unc.edu]

- 6. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. znaturforsch.com [znaturforsch.com]

Molecular Target Site of Mefenacet in Echinochloa crus-galli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenacet is a chloroacetamide herbicide effective in controlling the pernicious weed Echinochloa crus-galli (barnyardgrass) in rice paddies. Its primary molecular target has been identified as the very-long-chain fatty acid elongase (VLCFAE) enzyme system. This technical guide provides a comprehensive overview of the molecular target site of this compound in E. crus-galli, including quantitative data on its effects, detailed experimental protocols for target validation, and visual representations of the relevant biological pathways and experimental workflows. Understanding the precise mode of action of this compound is crucial for developing strategies to overcome herbicide resistance and for the design of new, more effective herbicides.

Introduction

Echinochloa crus-galli is a major weed that significantly reduces rice yields worldwide. This compound has been a valuable tool for its management; however, the emergence of resistant populations necessitates a deeper understanding of its mechanism of action. This compound disrupts the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of various cellular structures, including cuticular waxes, suberin, and cellular membranes. The inhibition of VLCFA elongation leads to stunted growth and eventual death of the weed. This guide delves into the specifics of this inhibitory action at the molecular level.

Quantitative Data on this compound Efficacy and Resistance

The continuous use of this compound has led to the selection of resistant E. crus-galli populations. This resistance can be attributed to both target-site modifications and non-target-site mechanisms.

Table 1: this compound Resistance Levels in Echinochloa crus-galli

| Population Type | Resistance Level (Pre-emergence) | Resistance Level (Early Post-emergence) | Reference |

| Resistant Population 1 | 2.8-fold greater than susceptible | 10-fold greater than susceptible | [1] |

| Resistant Population 2 | 4.1-fold greater than susceptible | 6.8-fold greater than susceptible | [1] |

Table 2: Inhibition of Very-Long-Chain Fatty Acid Elongase (VLCFAE) by this compound in Echinochloa crus-galli

| Parameter | Value | Remarks |

| IC50 (Susceptible Population) | Data not available in the public domain | The concentration of this compound required to inhibit 50% of VLCFAE activity. |

| IC50 (Resistant Population) | Significantly higher than susceptible population | Reduced sensitivity of the target enzyme is a key mechanism of resistance.[1] |

Molecular Target: Very-Long-Chain Fatty Acid Elongase (VLCFAE)

The molecular target of this compound is the elongase enzyme complex responsible for the synthesis of VLCFAs. This complex is located in the endoplasmic reticulum and carries out a four-step elongation cycle.

The VLCFA Elongation Pathway

The elongation of fatty acids involves the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer. The key enzymes in this pathway are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction. This is the primary target of this compound.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial primer.

Caption: The Very-Long-Chain Fatty Acid (VLCFA) elongation pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the this compound target site in E. crus-galli.

Microsomal Protein Extraction for VLCFAE Assay

This protocol outlines the isolation of microsomal fractions, which are enriched in endoplasmic reticulum membranes containing the VLCFAE enzyme complex.

Materials:

-

Fresh or frozen E. crus-galli seedling tissue

-

Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 5 mM ascorbic acid, 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

-

Homogenizer (e.g., mortar and pestle or blender)

-

Miracloth or cheesecloth

-

Refrigerated centrifuge and ultracentrifuge

-

Bradford reagent for protein quantification

Procedure:

-

Homogenize plant tissue in ice-cold extraction buffer.

-

Filter the homogenate through miracloth or cheesecloth to remove cell debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of assay buffer.

-

Determine the protein concentration using the Bradford assay.

-

Store the microsomal fraction at -80°C until use.

Caption: Workflow for the extraction of microsomal proteins from Echinochloa crus-galli.

In Vitro VLCFAE Activity Assay

This assay measures the activity of the VLCFAE complex by monitoring the incorporation of a radiolabeled substrate into elongated fatty acids.

Materials:

-

Microsomal protein extract from E. crus-galli

-

Assay buffer (e.g., 100 mM HEPES-KOH pH 7.2, 1 mM ATP, 0.5 mM CoA, 1 mM NADPH, 1 mM NADH)

-

Radiolabeled substrate (e.g., [1-14C]malonyl-CoA or [2-14C]stearoyl-CoA)

-

Unlabeled substrates (malonyl-CoA and a long-chain acyl-CoA primer like stearoyl-CoA)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Reaction termination solution (e.g., 10% (w/v) KOH in 80% (v/v) methanol)

-

Hexane (B92381) for extraction

-

Scintillation cocktail and counter

Procedure:

-

Set up reaction tubes on ice, each containing the assay buffer and microsomal protein.

-

Add varying concentrations of this compound (or solvent control) to the tubes and pre-incubate for 10-15 minutes at the reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding the radiolabeled and unlabeled substrates.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by adding the termination solution.

-

Saponify the lipids by heating at 80°C for 1 hour.

-

Acidify the mixture and extract the fatty acids with hexane.

-

Evaporate the hexane and redissolve the fatty acids in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter to determine the amount of incorporated radiolabel, which corresponds to VLCFAE activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration.

Gene Expression Analysis of VLCFAE Genes by qPCR

This protocol allows for the quantification of the expression levels of VLCFAE genes in response to this compound treatment.

Materials:

-

E. crus-galli seedlings treated with this compound and control seedlings

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or other fluorescent qPCR master mix

-

Primers specific for E. crus-galli VLCFAE genes and a reference gene (e.g., actin or ubiquitin). Note: Primer sequences need to be designed and validated based on the known or sequenced VLCFAE genes from E. crus-galli.

Procedure:

-

RNA Extraction: Extract total RNA from this compound-treated and control seedlings using a suitable RNA extraction kit.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the VLCFAE genes in the treated samples compared to the controls, normalized to the expression of the reference gene.

Caption: Workflow for quantitative PCR (qPCR) analysis of VLCFAE gene expression.

Mechanisms of Resistance

Resistance to this compound in E. crus-galli can arise from two primary mechanisms:

-

Target-Site Resistance (TSR): This involves mutations in the gene encoding the VLCFAE enzyme, leading to a reduced binding affinity of this compound to its target. This results in a higher concentration of the herbicide being required to achieve the same level of inhibition.[1]

-

Non-Target-Site Resistance (NTSR): This mechanism involves the enhanced detoxification of the herbicide before it can reach its target site. In the case of this compound, increased activity of glutathione (B108866) S-transferases (GSTs) has been implicated in its metabolic degradation.[1]

Caption: Target-site and non-target-site resistance mechanisms to this compound in E. crus-galli.

Conclusion

The very-long-chain fatty acid elongase (VLCFAE) enzyme system is unequivocally the primary molecular target of the herbicide this compound in Echinochloa crus-galli. Inhibition of this crucial pathway disrupts the formation of essential cellular components, leading to weed mortality. The emergence of resistance, through both target-site mutations and enhanced metabolic detoxification, poses a significant challenge to the continued efficacy of this compound. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the this compound-E. crus-galli interaction, screen for new inhibitory compounds, and develop sustainable weed management strategies. Future research should focus on obtaining precise kinetic data for this compound inhibition of E. crus-galli VLCFAEs and identifying the specific gene mutations conferring target-site resistance.

References

Structure-Activity Relationship of Mefenacet and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenacet, a member of the chloroacetamide class of herbicides, is a selective systemic herbicide primarily used for the control of annual grass weeds, particularly barnyard grass (Echinochloa crus-galli), in rice paddies. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. Understanding the structure-activity relationship (SAR) of this compound is paramount for the development of new, more effective, and selective herbicides, as well as for managing the emergence of herbicide-resistant weed biotypes. This technical guide provides an in-depth analysis of the SAR of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological pathways and logical relationships.

Core Concepts: Mode of Action and Resistance

This compound exerts its herbicidal effect by inhibiting the activity of very-long-chain fatty acid elongases (VLCFAEs), enzymes essential for the biosynthesis of VLCFAs. These fatty acids are crucial components of various cellular structures and signaling molecules. Inhibition of VLCFAE leads to a disruption of cell division and elongation, ultimately causing the death of susceptible weeds.

Resistance to this compound in weeds, such as Echinochloa crus-galli, has been observed and is primarily attributed to two mechanisms:

-

Target-Site Resistance: Mutations in the gene encoding the VLCFAE enzyme can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

-

Non-Target-Site Resistance: Enhanced metabolic detoxification of this compound, often mediated by an increase in the activity of glutathione (B108866) S-transferases (GSTs), can prevent the herbicide from reaching its target site at effective concentrations. Studies have shown that resistant populations of Echinochloa crus-galli can exhibit 2.8 to 10 times greater resistance to this compound compared to susceptible populations.[1][2]

Structure-Activity Relationship of this compound Analogues

While comprehensive public data on the quantitative structure-activity relationship (SAR) of a wide range of this compound analogues is limited, some general principles can be inferred from related compounds and the known mode of action. The this compound molecule can be divided into three key regions for SAR analysis: the benzothiazole (B30560) ring, the N-phenylacetamide core, and the N-methyl group.

1. The Benzothiazole Moiety: The benzothiazole ring is a critical component for herbicidal activity. Modifications to this ring system, such as the introduction of substituents, can significantly impact the molecule's interaction with the VLCFAE active site. The nature and position of these substituents can influence electronic properties and steric hindrance, thereby affecting binding affinity.

2. The N-Phenylacetamide Core: The N-phenylacetamide core serves as a central scaffold. Alterations to the phenyl ring, including the position and electronic nature of substituents, are expected to modulate herbicidal potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the overall electronic distribution of the molecule, potentially influencing its interaction with the target enzyme.

3. The N-Methyl Group: The N-methyl group on the acetamide (B32628) nitrogen is also likely to play a role in the molecule's activity. Its size and steric bulk can affect the conformation of the molecule and its fit within the binding pocket of the VLCFAE.

Due to the scarcity of publicly available quantitative data for a series of this compound analogues, the following table presents hypothetical data to illustrate how such information would be structured for SAR analysis.

| Compound ID | R1 (Benzothiazole) | R2 (Phenyl) | R3 (N-substituent) | Herbicidal Activity (IC50, µM) against E. crus-galli | Rice Selectivity (GR50 Ratio: Rice/E. crus-galli) |

| This compound | H | H | CH3 | 1.5 | >100 |

| Analogue 1 | 6-Cl | H | CH3 | 0.8 | >120 |

| Analogue 2 | H | 4-F | CH3 | 2.1 | >90 |

| Analogue 3 | H | H | C2H5 | 3.5 | >80 |

Note: The data in this table is illustrative and not based on published experimental values.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of this compound analogues. The following sections provide generalized procedures for key experiments.

Synthesis of this compound Analogues

A general synthetic route to this compound and its analogues involves the reaction of a substituted 2-mercaptobenzothiazole (B37678) with an appropriate N-substituted-2-chloro-N-phenylacetamide.[3]

General Procedure:

-

Preparation of Substituted 2-Mercaptobenzothiazoles: These can be synthesized from the corresponding substituted anilines by reaction with carbon disulfide in the presence of a suitable base.

-

Preparation of N-Substituted-2-chloro-N-phenylacetamides: These intermediates are typically prepared by the acylation of the corresponding N-substituted anilines with chloroacetyl chloride.

-

Coupling Reaction: The substituted 2-mercaptobenzothiazole is reacted with the N-substituted-2-chloro-N-phenylacetamide in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone (B3395972) or acetonitrile) to yield the final this compound analogue. The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete reaction.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound analogue. The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Herbicidal Activity Bioassay

The herbicidal activity of this compound analogues is typically evaluated through whole-plant bioassays against target weeds (e.g., Echinochloa crus-galli) and crop species (e.g., rice) to determine both efficacy and selectivity.

Whole-Plant Bioassay Protocol:

-

Plant Cultivation: Seeds of the target weed and crop species are sown in pots containing a suitable soil mixture. The pots are maintained in a greenhouse or growth chamber under controlled conditions of temperature, light, and humidity.

-

Herbicide Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water to the desired concentrations. The herbicide solutions are then applied to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory sprayer to ensure uniform coverage. A control group is treated with a blank solution (solvent and water without the test compound).

-

Evaluation of Herbicidal Activity: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visual observation of injury symptoms (e.g., stunting, chlorosis, necrosis) and by measuring the fresh or dry weight of the aerial parts of the plants.

-

Data Analysis: The herbicidal activity is quantified by determining the concentration of the compound that causes 50% inhibition of plant growth (GR50) or the concentration that causes 50% mortality (LD50). The selectivity is assessed by comparing the GR50 values for the weed and crop species.

Visualizing Key Pathways and Relationships

This compound Mode of Action and Resistance Pathway

Caption: Signaling pathway of this compound's mode of action and mechanisms of resistance.

Experimental Workflow for SAR Studies

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of this compound analogues.

Logical Relationship of this compound SAR

Caption: Logical relationships between structural modifications, physicochemical properties, and biological activity in this compound analogues.

Conclusion

The structure-activity relationship of this compound and its analogues is a complex interplay of steric, electronic, and lipophilic properties. While the benzothiazole and N-phenylacetamide moieties are crucial for its herbicidal activity, targeted modifications to these structures can lead to the development of more potent and selective herbicides. The emergence of resistance necessitates a continued effort in understanding the molecular interactions between this compound analogues and their target enzyme, VLCFAE. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to design and evaluate novel this compound-based herbicides with improved efficacy and a reduced risk of resistance development. Further research focused on generating comprehensive quantitative SAR data will be instrumental in advancing this field.

References

Mefenacet in Rice: A Technical Overview of Uptake, Translocation, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenacet is a selective, pre-emergent and early post-emergent herbicide belonging to the acetanilide (B955) class, widely used for controlling annual grass weeds, particularly barnyard grass (Echinochloa crus-galli), in rice paddies.[1][2] Its efficacy and selectivity in rice cultivation are governed by the complex interplay of its uptake by the plant, subsequent translocation to target tissues, and the plant's ability to metabolize the compound into non-toxic forms. This technical guide provides a comprehensive overview of the current understanding of these processes in rice (Oryza sativa), synthesizing available data and outlining key experimental methodologies.

Data Presentation

While specific quantitative, time-course data on the uptake, translocation, and metabolism of this compound in various rice tissues (root, shoot, leaf, grain) is not extensively available in publicly accessible literature, this section summarizes the key characteristics and findings from residue analysis studies.

Table 1: this compound Residue Analysis in Paddy Fields

| Sample Matrix | Active Ingredient | Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) | Analytical Method | Reference |

| Paddy Water | This compound | 0.05 | 85.39 - 113.33 | 0.91 - 10.24 | HPLC-UVD | [3] |

| 0.10 | 85.39 - 113.33 | 0.91 - 10.24 | HPLC-UVD | [3] | ||

| 1.00 | 85.39 - 113.33 | 0.91 - 10.24 | HPLC-UVD | [3] | ||

| Paddy Soil | This compound | 0.05 | 85.39 - 113.33 | 0.91 - 10.24 | HPLC-UVD | [3] |

| 0.10 | 85.39 - 113.33 | 0.91 - 10.24 | HPLC-UVD | [3] | ||

| 1.00 | 85.39 - 113.33 | 0.91 - 10.24 | HPLC-UVD | [3] | ||

| Rice Plant | This compound | 0.05 | 85.39 - 113.33 | 0.91 - 10.24 | HPLC-UVD | [3] |

| 0.10 | 85.39 - 113.33 | 0.91 - 10.24 | HPLC-UVD | [3] | ||

| 1.00 | 85.39 - 113.33 | 0.91 - 10.24 | HPLC-UVD | [3] |

Core Concepts: Uptake, Translocation, and Metabolism

Uptake

This compound is primarily absorbed by the emerging coleoptiles and roots of germinating weeds.[1] In the context of rice cultivation, this means that the herbicide is taken up from the soil and paddy water. The efficiency of uptake is influenced by soil type, organic matter content, and water management practices in the paddy field.

Translocation

Following uptake, this compound is translocated within the plant. It is a systemic herbicide, meaning it can move through both the xylem and phloem to reach its sites of action.[2] The primary targets are the growing points of the weeds, where it inhibits cell division and elongation.[2] In rice, while some translocation to the shoots occurs, the plant's defense mechanisms, primarily rapid metabolism, limit the concentration of the active compound reaching sensitive tissues.

Metabolism and Detoxification

The selectivity of this compound in rice is largely attributed to the plant's ability to rapidly metabolize the herbicide into non-phytotoxic compounds. This detoxification process is a key area of research for understanding herbicide tolerance. While the complete metabolic pathway of this compound in rice has not been fully elucidated in available literature, it is understood to involve several key phases common to xenobiotic metabolism in plants:

-

Phase I: Modification: This phase typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups. For some herbicides in rice, enzymes like cytochrome P450 monooxygenases are known to play a crucial role.

-

Phase II: Conjugation: The modified herbicide is then conjugated with endogenous molecules such as glutathione (B108866), glucose, or malonic acid. This process increases the water solubility of the compound and reduces its toxicity. Key enzymes in this phase include glutathione S-transferases (GSTs) and glycosyltransferases.

-

Phase III: Sequestration: The conjugated metabolites are then transported and sequestered in vacuoles or incorporated into cell wall components, effectively removing them from active metabolic pathways.

Recent research suggests the potential involvement of laccase enzymes in the detoxification of a range of herbicides, including this compound, in rice. Laccases are multi-copper oxidases that can degrade aromatic compounds, hinting at a possible degradation pathway for the benzothiazole (B30560) ring of this compound.

Experimental Protocols

Determination of this compound Residues in Rice Plants by HPLC

This protocol is adapted from a study on the simultaneous determination of bensulfuron-methyl (B33747) and this compound residues in paddy fields.[3]

1. Sample Preparation and Extraction:

-

Homogenize a representative sample of rice plant tissue (e.g., shoots, roots).

-

Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube.

-

Add alkaline methylene (B1212753) chloride as the extraction solvent.

-

Homogenize the mixture at high speed for a specified time (e.g., 2 minutes).

-

Centrifuge the mixture to separate the solid and liquid phases.

-

Collect the supernatant (methylene chloride extract).

-

Repeat the extraction process on the solid residue and combine the supernatants.

2. Clean-up:

-

Concentrate the combined extract to near dryness using a rotary evaporator.

-

Dissolve the residue in a suitable solvent (e.g., a mixture of petroleum ether and ethyl acetate).

-

Pass the solution through a Florisil solid-phase extraction (SPE) column for clean-up.

-

Elute the column with a mixture of petroleum ether and ethyl acetate.

-

Collect the eluate and concentrate it to dryness.

-

Re-dissolve the final residue in the mobile phase for HPLC analysis.

3. HPLC Analysis:

-

Column: Stainless steel C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: Water-methanol (30:70, v/v).[3]

-

Flow Rate: 0.5 mL/min.[3]

-

Column Temperature: 30°C.[3]

-

Detector: Ultraviolet (UV) detector at 238 nm.[3]

-

Quantification: External standard method.[3]

Visualizations

Experimental Workflow for this compound Residue Analysis in Rice

Caption: Workflow for this compound Residue Analysis in Rice Plants.

Conceptual Translocation Pathway of this compound in Rice

Caption: Conceptual this compound Translocation in Rice.

Putative Metabolic Pathway of this compound in Rice

Caption: Putative this compound Metabolic Pathway in Rice.

Conclusion and Future Directions

The selective herbicidal action of this compound in rice is a result of its limited translocation and, more importantly, the plant's robust capacity for metabolic detoxification. While the general principles of uptake, translocation, and metabolism are understood, there remains a significant gap in the literature regarding specific quantitative data and the detailed molecular mechanisms involved in this compound's fate within the rice plant. Future research, employing techniques such as radiolabeling studies and advanced mass spectrometry (LC-MS/MS, Q-TOF), is necessary to:

-

Quantify the uptake and translocation rates of this compound to different rice tissues over time.

-

Identify and characterize the specific metabolites of this compound formed in rice.

-

Elucidate the precise enzymatic pathways and genes responsible for this compound detoxification, including the definitive role of laccases and other enzyme families.

A deeper understanding of these processes will not only enhance our knowledge of herbicide selectivity but also provide valuable insights for the development of new, more effective, and safer crop protection strategies.

References

In-Depth Technical Guide: Synthesis and Purification of Mefenacet for Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Mefenacet to a high-purity analytical standard. The document details a robust synthesis protocol, advanced purification methodologies, and rigorous analytical techniques for characterization and purity verification. All quantitative data is summarized in structured tables, and experimental workflows are visually represented to ensure clarity and reproducibility.

Introduction

This compound, with the chemical name 2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide, is a selective pre-emergence and early post-emergence herbicide. It is widely used for the control of annual grass weeds in rice cultivation. For accurate residue analysis, environmental monitoring, and quality control of formulated products, a high-purity analytical standard of this compound is essential. This guide outlines the necessary steps to synthesize and purify this compound to a standard suitable for these analytical applications, typically requiring a purity of ≥99.5%.

Synthesis of this compound

The industrial synthesis of this compound typically involves the nucleophilic substitution reaction between 2-benzothiazolone and a halogenated N-methyl-N-phenylacetamide derivative.[1] A detailed laboratory-scale procedure is provided below.

Synthesis Pathway

The synthesis proceeds in two main stages: the formation of the sodium salt of 2-benzothiazolone, followed by its reaction with 2-chloro-N-methyl-N-phenylacetamide.

Experimental Protocol

Materials:

-

2-Benzothiazolone (1.0 mmol, 151.2 mg)

-

15% Sodium hydroxide (B78521) aqueous solution (containing 2.0 mmol, 80 mg NaOH)

-

2-Chloro-N-methyl-N-phenylacetamide (1.5 mmol, 275.5 mg)

-

N,N-Dimethylformamide (DMF) (4 mL)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Dilute hydrochloric acid

-

Water

Procedure:

-

Add 2-benzothiazolone solid powder to the 15% sodium hydroxide aqueous solution and stir until completely dissolved to form the sodium 2-benzothiazolonate solution.

-

In a separate flask, dissolve 2-chloro-N-methyl-N-phenylacetamide in DMF with stirring to obtain a clear solution.

-

Add the 2-chloro-N-methyl-N-phenylacetamide solution to the sodium 2-benzothiazolonate solution and stir thoroughly.

-

Heat the reaction mixture to 50°C and maintain for 4 hours.

-

After the reaction is complete, cool the mixture and neutralize it with dilute hydrochloric acid.

-

Extract the product with dichloromethane.

-

Collect the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

A reported yield for this reaction is 98.0%.[2]

Purification of this compound

To achieve the high purity required for an analytical standard, the crude this compound must undergo one or more purification steps.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. A recommended solvent system is DMF and water (volume ratio 1:5), where DMF is the good solvent and water is the poor solvent.[2]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

For the removal of closely related impurities, column chromatography may be necessary.

Experimental Protocol:

-

Stationary Phase: Silica (B1680970) gel is a suitable stationary phase for the purification of benzothiazole (B30560) derivatives.

-

Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of n-hexane and ethyl acetate, is typically effective. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified product.

-

Characterization and Purity Analysis

Rigorous analytical testing is required to confirm the identity and determine the purity of the synthesized and purified this compound.

Physical Properties

| Property | Value |

| Melting Point | 134.8 °C |

| Molecular Formula | C₁₆H₁₄N₂O₂S |

| Molecular Weight | 298.36 g/mol |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃, and compared with reference spectra if available.

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for impurity profiling.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for determining the purity of the this compound analytical standard.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for quantifying this compound and its potential impurities. The purity is typically determined by the area percentage method.

Quality Control Specifications for Analytical Standard

An analytical standard of this compound should meet stringent quality control specifications. While a specific certificate of analysis for this compound was not available, typical requirements for herbicide analytical standards include:

| Parameter | Specification |

| Purity (by HPLC) | ≥ 99.5% |

| Identity | Confirmed by ¹H NMR, ¹³C NMR, and MS |

| Water Content | ≤ 0.5% (Karl Fischer titration) |

| Residual Solvents | Below ICH limits |

| Appearance | White to off-white crystalline solid |

Experimental Workflows

Conclusion

The synthesis and purification of this compound to an analytical standard require a well-defined synthetic route, effective purification techniques, and comprehensive analytical characterization. By following the detailed protocols and workflows outlined in this guide, researchers and scientists can produce high-purity this compound suitable for use as a reference material in a variety of analytical applications, ensuring the accuracy and reliability of their results.

References

Degradation of Mefenacet in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation of the herbicide Mefenacet in both soil and aqueous environments. It details the identified degradation products, outlines the experimental methodologies for their identification, and presents visual representations of the degradation pathways. This information is crucial for environmental risk assessment, the development of remediation strategies, and for professionals in drug development studying the environmental fate of structurally related compounds.

Degradation of this compound in Water

The primary degradation pathway for this compound in aqueous environments is photolysis. Studies have identified three principal photolytic degradation products.[1] The degradation process involves the cleavage of the ether and amide bonds within the this compound molecule.

Identified Degradation Products in Water

Quantitative data on the identified photolysis degradation products of this compound are summarized in the table below.

| Degradation Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Analytical Method | Reference |

| Hydroxylbenzothiazole (HBT) | C₇H₅NOS | 151.19 | RRLC-ESI-MS | [1] |

| N-methylaniline (N-MA) | C₇H₉N | 107.15 | RRLC-ESI-MS | [1] |

| 2-benzothiazoloxyacetic acid (2-BAA) | C₉H₇NO₃S | 209.22 | RRLC-ESI-MS | [1] |

Proposed Photodegradation Pathway of this compound in Water

The following diagram illustrates the proposed pathway for the formation of the identified degradation products of this compound in water through photolysis.

Caption: Proposed photodegradation pathway of this compound in water.

Experimental Protocol: Identification of this compound Degradation Products in Water

This protocol is based on the methodology described for the simultaneous determination of this compound and its photolysis degradation products.[1]

1. Sample Preparation and Solid Phase Extraction (SPE)

-

Apparatus: SPE cartridges (e.g., C18, Oasis HLB).

-

Procedure:

-

Water samples are passed through the SPE cartridge to adsorb this compound and its degradation products.

-

The cartridge is washed to remove interfering substances.

-

The analytes are eluted from the cartridge using an appropriate organic solvent (e.g., methanol (B129727), acetonitrile).

-

The eluate is concentrated to a small volume.

-

2. Derivatization (for HBT and 2-BAA)

-

Reagent: A trimethylsilylating agent.

-

Procedure: The concentrated eluate is treated with the derivatizing agent to convert HBT and 2-BAA into their more volatile trimethylsilyl (B98337) derivatives, which are more amenable to chromatographic analysis.

3. Instrumental Analysis: Rapid Resolution Liquid Chromatography-Electrospray Ionization Mass Spectrometry (RRLC-ESI-MS)

-

Chromatographic Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Mass Spectrometry: A mass spectrometer capable of tandem mass spectrometry (MS/MS) for structural elucidation and quantification.

4. Data Analysis

-

Identification of the parent compound and its degradation products is based on their retention times and mass-to-charge ratios (m/z).

-

Structural confirmation is achieved by comparing the fragmentation patterns obtained from MS/MS analysis with those of reference standards or through spectral interpretation.

-

Quantification is performed using calibration curves generated from the analysis of standard solutions of known concentrations.

The following diagram outlines the experimental workflow for the identification of this compound degradation products in water.

References

Toxicological Profile and Risk Assessment of Mefenacet Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenacet, a chloroacetamide herbicide, is effective in controlling weeds in rice cultivation. Its environmental degradation and metabolism in biological systems lead to the formation of various metabolites. Understanding the toxicological profile and potential risks associated with these metabolites is crucial for a comprehensive environmental and human health risk assessment. This technical guide provides a detailed overview of the known toxicological data, experimental protocols for toxicity testing, and a risk assessment of the primary metabolites of this compound: N-methylaniline, hydroxylbenzothiazole, and 2-benzothiazoloxyacetic acid. Due to the limited availability of direct toxicological data for all metabolites, a read-across approach, utilizing data from structurally similar compounds, has been employed to provide a preliminary risk characterization.

Introduction to this compound and its Metabolism

This compound (2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide) is a selective herbicide primarily used for the control of annual grasses in paddy fields. Following its application, this compound undergoes transformation in the environment and metabolic processes in organisms, leading to the formation of several breakdown products. The primary identified metabolites include:

-

N-methylaniline: Formed by the cleavage of the ether linkage in the this compound molecule.

-

Hydroxylbenzothiazole: Results from the hydroxylation of the benzothiazole (B30560) ring.

-

2-Benzothiazoloxyacetic acid: Another product of the cleavage and subsequent oxidation of the this compound molecule.

The environmental persistence and potential for human and ecological exposure to these metabolites necessitate a thorough evaluation of their toxicological properties.

Quantitative Toxicological Data

A comprehensive review of available literature and toxicological databases reveals limited specific quantitative data for the metabolites of this compound. The following tables summarize the available data and data from structurally similar compounds used for read-across assessment.

Table 1: Acute Toxicity Data for this compound Metabolites and Surrogates

| Compound | CAS Number | Oral LD50 (mg/kg bw) | Dermal LD50 (mg/kg bw) | Inhalation LC50 (mg/L/4h) | Data Source/Reference |

| N-methylaniline | 100-61-8 | 360 (rat) | No data available | No data available | Safety Data Sheet |

| Hydroxylbenzothiazole | 934-34-9 | Acute Tox. 4 (Harmful if swallowed) | Acute Tox. 4 (Harmful in contact with skin) | Acute Tox. 4 (Harmful if inhaled) | ECHA C&L Inventory[1] |

| 2-Benzothiazoloxyacetic acid | 6295-57-4 | Harmful if swallowed | No data available | Harmful if inhaled | Safety Data Sheet |

| Benzothiazole (Surrogate) | 95-16-9 | 380 - 900 (rat) | No data available | No data available | [2] |

| Aniline (B41778) (Surrogate) | 62-53-3 | 250 - 442 (rat) | 820 (rabbit) | 1.73 (rat) | ECHA Database |

Table 2: Chronic Toxicity and Other Endpoints for this compound Metabolites and Surrogates

| Compound | NOAEL (mg/kg bw/day) | ADI (mg/kg bw/day) | Carcinogenicity Classification | Genotoxicity | Data Source/Reference |

| N-methylaniline | 0.8 (prenatal developmental toxicity, rat) | Not established | Suspected human carcinogen | No data available | [3][4] |

| Hydroxylbenzothiazole | No data available | Not established | No data available | No data available | |

| 2-Benzothiazoloxyacetic acid | No data available | Not established | No data available | No data available | |

| Benzothiazole (Surrogate) | No data available | Not established | Potential for carcinogenicity | Positive in some in vitro assays | [2] |

| Aniline (Surrogate) | 7 (rat, 2-year study) | 0.02 | Group 2A (Probably carcinogenic to humans) - IARC | Mixed results in genotoxicity assays | ECHA Database, IARC |

Experimental Protocols for Toxicological Assessment

Standardized and validated experimental protocols are essential for generating reliable toxicological data. The following section outlines key in vitro and in vivo assays that can be employed to assess the toxicological profile of this compound metabolites. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (US EPA).

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the basal toxicity of a substance at the cellular level.

-

Neutral Red Uptake (NRU) Assay (OECD TG 129): This assay assesses cell viability by measuring the uptake of the vital dye neutral red into the lysosomes of viable cells. A decrease in dye uptake correlates with a reduction in cell viability.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying substances that can cause DNA or chromosomal damage, which may lead to cancer or heritable defects. A standard battery of tests is recommended to cover different genotoxic endpoints.

-

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect gene mutations (point mutations and frameshift mutations).

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in cultured mammalian cells by scoring the frequency of micronuclei in the cytoplasm of interphase cells.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): This in vivo test assesses chromosomal damage or damage to the mitotic apparatus in erythroblasts of bone marrow or peripheral blood of rodents exposed to the test substance.

Repeated Dose Toxicity Studies

Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged or repeated exposure.

-

28-Day Oral Toxicity Study in Rodents (OECD TG 407): This subacute study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period. It includes observations of clinical signs, body weight, food/water consumption, hematology, clinical biochemistry, and histopathology of major organs.

-

90-Day Oral Toxicity Study in Rodents (OECD TG 408): This subchronic study provides more comprehensive information on the toxic effects of a substance and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Mechanistic Toxicity

The toxicity of this compound metabolites is likely mediated through various signaling pathways, particularly those related to oxidative stress and cellular damage, given their structural similarity to aniline and benzothiazole derivatives.

Aniline-Induced Toxicity Pathways

Aniline and its derivatives are known to induce methemoglobinemia and oxidative stress. The metabolic activation of aniline to phenylhydroxylamine is a key step in its toxicity. This reactive intermediate can oxidize hemoglobin and generate reactive oxygen species (ROS), leading to cellular damage.

Benzothiazole-Induced Toxicity Pathways

Benzothiazole and its derivatives have been associated with various toxic effects, including cytotoxicity and genotoxicity. Some benzothiazoles can induce the production of reactive oxygen species (ROS), leading to oxidative stress and activation of apoptotic pathways.

References

The Impact of Mefenacet on Soil Microbial Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the herbicide Mefenacet on the structure and function of soil microbial communities. Drawing from available scientific literature, this document summarizes key findings, details relevant experimental methodologies, and visualizes the underlying biological and experimental processes. This guide is intended to be a valuable resource for professionals engaged in environmental science, agricultural research, and the development of agrochemicals.

Executive Summary

This compound, an acetanilide (B955) herbicide used for weed control in paddy fields, can influence the soil's microbial inhabitants, which are crucial for maintaining soil health and fertility. Research indicates that this compound's impact is not uniformly inhibitory; instead, it can be selective, stimulating certain microbial populations and functions while having a negligible effect on overall community structure at typical application rates. Notably, this compound has been observed to stimulate culturable aerobic bacteria and enhance soil dehydrogenase activity, a key indicator of overall microbial metabolic function[1]. However, studies using molecular fingerprinting techniques like Denaturing Gradient Gel Electrophoresis (DGGE) and Phospholipid Fatty Acid (PLFA) analysis have found that this compound does not significantly alter the overall microbial diversity or community structure at concentrations of 0.133 mg/kg and 1.05 kg/ha , respectively[1]. Furthermore, specific bacterial strains, such as Sphingobacterium multivorum, have been identified as capable of degrading this compound, suggesting a potential for bioremediation of contaminated soils[1].

Data on this compound's Effects on Soil Microbes

The following tables summarize the reported effects of this compound on various aspects of the soil microbial community. Due to the qualitative nature of much of the available public data, the findings are presented descriptively.

Table 2.1: Effects on Microbial Population and Community Structure

| Parameter | Observation | This compound Concentration | Analytical Method | Source(s) |

| Culturable Aerobic Bacteria | Significant stimulation | Not Specified | Plate Counts | [1] |

| Microbial Community Structure | Not significantly different from non-treated soil | Not Specified | PCR-DGGE | [1] |

| Microbial Diversity | No significant effect | 0.133 mg/kg | PCR-DGGE | [1] |

| Microbial Community Profile | No significant impact | 1.05 kg/ha | PLFA | [1] |

| Community Diversity (with bioaugmentation) | Increased diversity in this compound-polluted soil when supplemented with S. multivorum Y1 | Not Specified | PCR-DGGE | [1] |

Table 2.2: Effects on Soil Microbial Function (Enzyme Activity)

| Parameter | Observation | This compound Concentration | Analytical Method | Source(s) |

| Dehydrogenase Activity | Significant stimulation | Not Specified | Spectrophotometry (TTC Reduction) | [1] |

Experimental Protocols

This section details the methodologies employed in studies investigating the effects of this compound on soil microbial communities.

Soil Incubation and Treatment

A common approach to assess the impact of herbicides is through controlled soil microcosm or incubation studies.

-

Soil Collection : Soil samples are collected from the upper layer (e.g., 0-15 cm) of a relevant agricultural field, typically one with a known history of herbicide application or a pristine control site.

-

Sample Preparation : Samples are sieved (e.g., through a 2-mm mesh) to remove stones and plant debris and homogenized. The soil's physicochemical properties (pH, organic matter content, texture) are characterized.

-

This compound Application : this compound is applied to the soil, often dissolved in a solvent like acetone. The solvent is allowed to evaporate completely. Application rates are typically based on recommended field rates, with multiples of this rate (e.g., 10x, 100x) also tested to assess dose-dependent effects. A control group with no this compound is always included.

-

Incubation : The treated soil is placed in containers and incubated under controlled conditions (e.g., 25-30°C) for a specified period, ranging from days to several weeks. Soil moisture is maintained at a constant level (e.g., 60% of water-holding capacity). Samples are taken at various time points for analysis.

Analysis of Microbial Community Structure

3.2.1 DNA Extraction Total microbial DNA is extracted from soil samples using commercially available kits (e.g., PowerSoil® DNA Isolation Kit). The quality and quantity of the extracted DNA are assessed using spectrophotometry and gel electrophoresis.

3.2.2 PCR-DGGE (Polymerase Chain Reaction - Denaturing Gradient Gel Electrophoresis) This technique provides a "fingerprint" of the microbial community.

-

PCR Amplification : A specific region of a marker gene, typically the 16S rRNA gene for bacteria, is amplified from the extracted soil DNA using PCR. Primers targeting a variable region (e.g., V3-V5) are used. One of the primers has a GC-clamp (a GC-rich sequence) attached to its 5' end to prevent complete denaturation of the DNA fragment during electrophoresis.

-

Gel Electrophoresis : The PCR products are separated on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea (B33335) and formamide). As the DNA fragments migrate through the gel, they reach a concentration of denaturant that causes them to partially melt, or "denature," at which point their migration slows dramatically. Since different DNA sequences denature at different points in the gradient, this results in a pattern of bands, with each band theoretically representing a different microbial taxon.

-

Analysis : The resulting band patterns are imaged and analyzed. The number and intensity of bands can be used to infer changes in microbial diversity and the relative abundance of dominant species between different treatments.

Analysis of Soil Microbial Function

3.3.1 Dehydrogenase Activity Assay This assay measures the overall metabolic activity of the soil microbial community.

-

Principle : Dehydrogenase enzymes, which are intracellular, transfer hydrogen from substrates to an artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), which is colorless. Upon reduction, TTC is converted to triphenylformazan (B7774302) (TPF), a red, water-insoluble compound.

-

Procedure :

-

A soil sample is incubated with a buffered solution of TTC.

-

The incubation is carried out in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 24 hours).

-

After incubation, the TPF product is extracted from the soil using a solvent such as methanol (B129727) or acetone.

-

The intensity of the red color in the extract is measured using a spectrophotometer (e.g., at 485 nm).

-

-

Calculation : The concentration of TPF is determined from a standard curve, and the dehydrogenase activity is expressed as µg of TPF produced per gram of dry soil per hour (µg TPF g⁻¹ h⁻¹).

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound's soil effects.

Microbial Degradation Pathway of this compound

Caption: Initial degradation step of this compound by Sphingobacterium multivorum.

References

Methodological & Application

Application Note: Quantification of Mefenacet in Plant Tissue Extracts using HPLC-UV

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of the herbicide mefenacet in plant tissue extracts. The protocol provides a comprehensive workflow, including sample collection, preparation, extraction, cleanup, and chromatographic analysis. Method validation was performed in accordance with common analytical guidelines, demonstrating high accuracy, precision, and linearity. This protocol is intended for researchers, scientists, and professionals in the fields of agricultural science, environmental monitoring, and drug development.

Introduction

This compound is an acetanilide (B955) herbicide widely used for the control of annual weeds in various crops, particularly in paddy rice cultivation.[1] Monitoring its residues in plant tissues is crucial for assessing crop safety, understanding its environmental fate, and ensuring compliance with regulatory limits. This document presents a detailed HPLC-UV protocol for the reliable quantification of this compound in plant matrices. The method utilizes a reverse-phase C18 column for separation and UV detection for quantification. A thorough sample preparation procedure involving extraction and solid-phase extraction (SPE) cleanup is described to minimize matrix interference and ensure accurate results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide | [2] |

| Molecular Formula | C16H14N2O2S | [2] |

| Molecular Weight | 298.4 g/mol | [2] |

| Melting Point | 134.8 °C | [3] |

| Water Solubility | 4 mg/L (at 20 °C) | [3] |

| Log P (octanol-water) | 3.23 | [3] |

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Methylene (B1212753) chloride (analytical grade)

-

Anhydrous sodium sulfate (B86663)

-

Florisil or Primary Secondary Amine (PSA) SPE cartridges

-

0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

-

Analytical Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: Isocratic elution with water and methanol (30:70, v/v).[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Column Temperature: 30 °C.[4]

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 238 nm.[4]

-

Run Time: Approximately 10 minutes.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.00 µg/mL.[4] These solutions are used to construct the calibration curve.

Sample Preparation

-

Collect representative plant tissue samples (e.g., leaves, stems). When possible, sample the most recently matured leaves.

-

Clean the samples by rinsing with deionized water to remove any soil or debris, then gently pat dry.

-

Homogenize the fresh plant tissue using a high-speed blender or grinder.

-

Weigh 10 g of the homogenized plant sample into a centrifuge tube.

-

Add 20 mL of alkaline methylene chloride.

-

Shake vigorously for 30 minutes using a mechanical shaker.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant (methylene chloride layer).

-

Repeat the extraction process on the remaining solid residue with another 20 mL of methylene chloride.

-

Combine the supernatants.

-

Pass the combined extract through a bed of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in a suitable volume of a solvent compatible with the SPE cartridge (e.g., 2 mL of a mixture of toluene (B28343) and acetonitrile).

-

Condition a Florisil or PSA SPE cartridge according to the manufacturer's instructions.

-

Load the reconstituted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove interferences.

-

Elute the this compound with a more polar solvent mixture (e.g., a mixture of acetone (B3395972) and methylene chloride).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the final residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Method Validation and Data Presentation

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

| Parameter | Result |

| Concentration Range | 0.05 - 5.00 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Accuracy and Recovery

Accuracy was determined by a recovery study. Blank plant matrix samples were spiked with this compound at three different concentration levels (low, medium, and high). The samples were then processed and analyzed using the described protocol.

| Spiked Concentration (mg/kg) | Mean Recovery (%) | % RSD |

| 0.05 | 85.39 - 113.33 | 0.91 - 10.24 |

| 0.10 | 85.39 - 113.33 | 0.91 - 10.24 |

| 1.00 | 85.39 - 113.33 | 0.91 - 10.24 |

| Data derived from a study on rice plants.[4] |

Precision

Precision was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. This was assessed by analyzing spiked samples at three concentration levels on the same day and on three different days.

| Precision Type | Concentration (mg/kg) | % RSD |

| Repeatability (Intra-day) | 0.05, 0.10, 1.00 | < 15% |

| Intermediate Precision (Inter-day) | 0.05, 0.10, 1.00 | < 15% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.